molecular formula C12H14N4O3S B4282748 N-(4-{[(1-methyl-1H-pyrazol-3-yl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(1-methyl-1H-pyrazol-3-yl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4282748
M. Wt: 294.33 g/mol
InChI Key: XTYGYFQRQPTDNW-UHFFFAOYSA-N
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Description

Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Notable drugs containing a pyrazole ring are celecoxib (celebrex) and the anabolic steroid stanozolol .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It has a melting point of 66 to 70 °C and a boiling point of 186 to 188 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole-containing compounds, such as N-(4-{[(1-methyl-1H-pyrazol-3-yl)amino]sulfonyl}phenyl)acetamide, serve as essential building blocks in drug discovery. Researchers explore their potential as lead compounds or pharmacophores for designing novel drugs. The compound’s structural features can be modified to enhance bioavailability, selectivity, and efficacy. Notably, imidazole derivatives have been incorporated into various marketed drugs, including antihistaminic agents, antiulcer drugs, and antiprotozoals .

Antifungal Activity

Imidazole-based molecules exhibit antifungal properties. While specific studies on N-(4-{[(1-methyl-1H-pyrazol-3-yl)amino]sulfonyl}phenyl)acetamide are scarce, related imidazole derivatives have demonstrated moderate to excellent antifungal activity against phytopathogenic fungi . Further investigations could explore its potential as an antifungal agent.

Antileishmanial and Antimalarial Evaluation

Researchers evaluate imidazole-containing compounds for their antiparasitic properties. In the context of leishmaniasis and malaria, assessing the viability of parasites (e.g., Leishmania promastigotes) using methods like the 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay provides insights into their efficacy . N-(4-{[(1-methyl-1H-pyrazol-3-yl)amino]sulfonyl}phenyl)acetamide could be investigated in this context.

Organic Synthesis and Intermediates

N-(4-{[(1-methyl-1H-pyrazol-3-yl)amino]sulfonyl}phenyl)acetamide serves as an important raw material and intermediate in organic synthesis. Its versatile structure allows for further functionalization, making it valuable for constructing more complex molecules .

Biological and Pharmacological Studies

Imidazole derivatives often exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects. While specific data on this compound are limited, exploring its effects on various biological targets could yield valuable insights .

Safety and Hazards

The safety and hazards of pyrazole compounds can vary widely depending on their specific structure. Some pyrazole compounds are used as drugs and have been approved for medical use, while others may be harmful or toxic .

Future Directions

The future directions in the field of pyrazole research could involve the development of new synthetic techniques, the exploration of new biological activities, and the design of more potent and selective pyrazole-based drugs .

properties

IUPAC Name

N-[4-[(1-methylpyrazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-9(17)13-10-3-5-11(6-4-10)20(18,19)15-12-7-8-16(2)14-12/h3-8H,1-2H3,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYGYFQRQPTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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